3-Ethoxy-2-methylimidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethoxy-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H11N3O/c1-3-13-9-7(2)11-8-6-10-4-5-12(8)9/h4-6H,3H2,1-2H3 |
InChI Key |
MCLXYXHZHRETLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C2N1C=CN=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
3-Ethoxy-2-methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Optical Properties
Substituents significantly influence photophysical behavior. For instance:
- Pyrolo[1,2-a]pyrazine hybrids with fused benzene rings exhibited aggregation-induced blue-shifted emission (λem ~450 nm) .
- Imidazo[1,2-a]pyrazine 10i showed fluorescence at ~850 nm in acetonitrile, attributed to the electron-withdrawing pyrazine ring . The ethoxy group in 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine may alter emission profiles due to its electron-donating nature.
Metabolic and Toxicity Profiles
- 3-(Cyanomethyl) derivatives (e.g., Sch 28080) metabolized to thiocyanate anions, linked to adverse effects .
- 3-Amino derivatives (e.g., Sch 32651) also produced thiocyanate but via distinct pathways, reducing toxicity . The ethoxy group in this compound may mitigate metabolic liabilities compared to cyanomethyl or amino groups.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the imidazo[1,2-a]pyrazine core?
The imidazo[1,2-a]pyrazine scaffold is typically synthesized via multicomponent reactions (MCRs), Pd-catalyzed cross-couplings, or cyclization strategies. For example, iodine-catalyzed MCRs using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine at room temperature yield functionalized derivatives with high efficiency . Pd-catalyzed direct (hetero)arylation of pyrrolo[1,2-a]pyrazines is another robust method, enabling regioselective substitutions .
Q. How are substituent positions (e.g., ethoxy and methyl groups) characterized in 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for assigning substituent positions. For example, coupling constants in -NMR can distinguish between ortho and para substituents (e.g., a 5.0 Hz coupling constant indicates ortho protons in 8-methoxyimidazo[1,2-a]pyrazine) . X-ray crystallography is also used for unambiguous structural confirmation .
Q. What standard assays evaluate the antioxidant activity of imidazo[1,2-a]pyrazine derivatives?
Antioxidant activity is typically assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing antioxidant power (FRAP) tests. Ascorbic acid is often used as a positive control. For example, tetra-substituted derivatives exhibit activity comparable to ascorbic acid at 100 µM concentrations .
Q. How is regioselectivity in electrophilic substitution reactions predicted for imidazo[1,2-a]pyrazines?
Regioselectivity is guided by electron density calculations. Position 3 is most reactive for electrophilic attack (e.g., bromination), followed by position 5. Nucleophilic substitutions favor positions 5 and 6. Experimental validation via isotopic labeling (e.g., H/D exchange under alkaline conditions) confirms these predictions .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing imidazo[1,2-a]pyrazine derivatives with high yield and purity?
Catalyst selection and solvent systems significantly impact yields. For instance, iodine (5 mol%) in ethanol at room temperature enhances reaction efficiency for MCRs . Acid-sensitive substrates (e.g., tert-butyl isocyanide) require mild conditions to avoid decomposition. Purification via column chromatography or recrystallization ensures high purity .
Q. What mechanistic insights explain the biological activity of this compound in protein kinase inhibition?
The ethoxy and methyl groups enhance hydrophobic interactions with kinase ATP-binding pockets. Molecular docking studies suggest that the imidazo[1,2-a]pyrazine core mimics adenine in ATP, competing for binding. For example, derivatives with morpholino substituents show potent PI3K inhibition due to improved solubility and target affinity .
Q. How do structural modifications (e.g., halogenation, alkylation) influence the photophysical properties of imidazo[1,2-a]pyrazines?
Substituents like bromine or methoxy groups alter conjugation and emission spectra. For example, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue fluorescence (λem ≈ 450 nm) in aggregated states due to extended π-systems. Substituent electronic effects (e.g., electron-withdrawing groups) quench fluorescence in polar solvents .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Reproducing studies with standardized protocols (e.g., fixed cell lines for cytotoxicity assays) and high-purity compounds (≥95% by HPLC) is critical. Meta-analyses of structure-activity relationships (SAR) can clarify trends. For example, conflicting antioxidant results may stem from varying substitution patterns at C2/C8 positions .
Key Recommendations for Researchers
- Prioritize iodine-catalyzed MCRs for scalable synthesis of novel derivatives .
- Use X-ray crystallography to resolve ambiguities in substitution patterns .
- Combine SAR studies with molecular docking to rationalize bioactivity trends .
- Validate biological assays with positive controls (e.g., ascorbic acid for antioxidants) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
